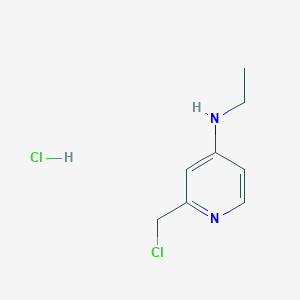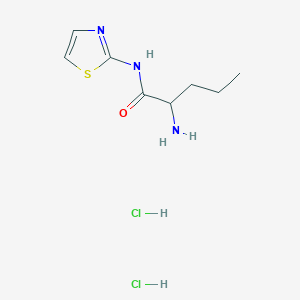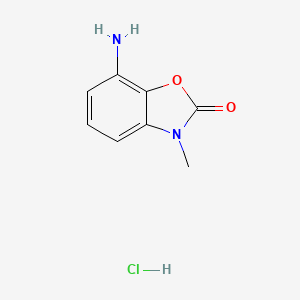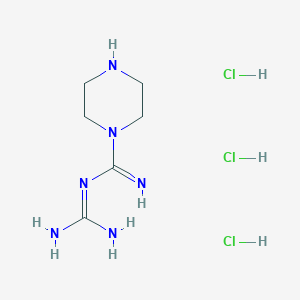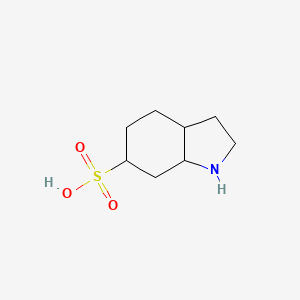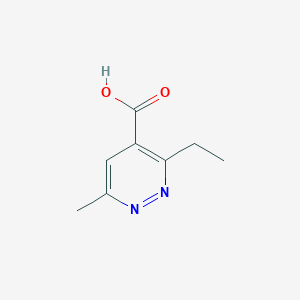
3-Ethyl-6-methylpyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methylpyridazine-4-carboxylic acid (EMPY) is a heterocyclic compound. It has gained increasing attention in the field of chemical and biological research due to its unique properties and potential applications. The compound has a molecular weight of 166.18 .
Molecular Structure Analysis
The molecular formula of 3-Ethyl-6-methylpyridazine-4-carboxylic acid is C8H10N2O2 . The InChI code is 1S/C8H10N2O2/c1-3-7-6 (8 (11)12)4-5 (2)9-10-7/h4H,3H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
3-Ethyl-6-methylpyridazine-4-carboxylic acid is an oil-like substance . . The storage temperature is -10 degrees Celsius .Scientific Research Applications
3-Ethyl-6-methylpyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 1461708-91-7 . It’s a type of pyridazine, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms .
Pyridazines, including 3-Ethyl-6-methylpyridazine-4-carboxylic acid, have been found to display a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . This suggests that they could have applications in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical research.
For instance, in the field of organic synthesis , carboxylic acids like 3-Ethyl-6-methylpyridazine-4-carboxylic acid can be used to obtain small molecules, macromolecules, synthetic or natural polymers . They can also be used for the modification of the surface of metallic nanoparticles .
-
Pharmaceutical Research
- Pyridazines have been found to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . This suggests that they could have applications in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical research .
-
Organic Synthesis
-
Inhibition of Acetylcholinesterase
- Certain pyridazine compounds have been found to inhibit acetylcholinesterase, an enzyme that is targeted in the treatment of Alzheimer’s disease . This suggests that 3-Ethyl-6-methylpyridazine-4-carboxylic acid could potentially have applications in the development of new treatments for this condition .
-
Inhibition of Acetylcholinesterase
- Certain pyridazine compounds have been found to inhibit acetylcholinesterase, an enzyme that is targeted in the treatment of Alzheimer’s disease . This suggests that 3-Ethyl-6-methylpyridazine-4-carboxylic acid could potentially have applications in the development of new treatments for this condition .
-
Pharmacological Applications
- Diazine alkaloids, which include pyridazines, are reported to exhibit a wide range of pharmacological applications. They have been found to have antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Synthesis of FDA Approved Drugs
Safety And Hazards
properties
IUPAC Name |
3-ethyl-6-methylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-5(2)9-10-7/h4H,3H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLFTAWIFTHNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-methylpyridazine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

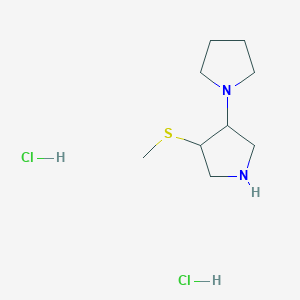
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
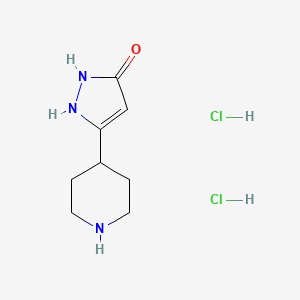
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
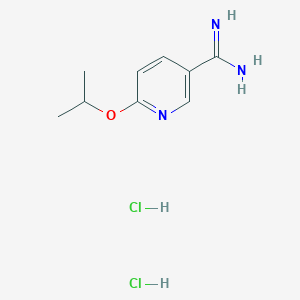
amine hydrochloride](/img/structure/B1378614.png)
![2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B1378615.png)
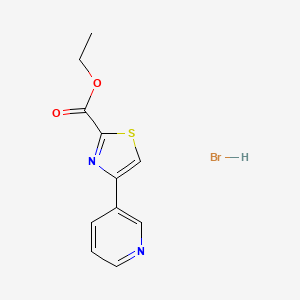
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
